2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is a synthetic compound that has been found to have potential applications in scientific research. This compound is also known by its chemical name, OXA-23, and belongs to the class of oxazolidinones. In
Wirkmechanismus
The mechanism of action of OXA-23 involves the inhibition of bacterial protein synthesis. Specifically, OXA-23 binds to the 23S ribosomal RNA of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids. This ultimately leads to the inhibition of bacterial protein synthesis and subsequent cell death.
Biochemical and Physiological Effects:
OXA-23 has been found to have minimal toxicity in vitro and in vivo. Additionally, OXA-23 has been found to have low potential for inducing drug resistance. This makes OXA-23 a promising candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OXA-23 in lab experiments is its ability to inhibit bacterial growth, particularly in multidrug-resistant bacteria. Additionally, OXA-23 has been found to have minimal toxicity and low potential for inducing drug resistance. However, one limitation of using OXA-23 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of OXA-23 in scientific research. One direction is the development of new antibiotics based on the structure of OXA-23. Additionally, OXA-23 could be used in combination with other antibiotics to improve their efficacy against multidrug-resistant bacteria. Finally, further research is needed to determine the optimal dosing and administration of OXA-23 in various experimental settings.
In conclusion, OXA-23 is a promising compound for the development of new antibiotics due to its ability to inhibit bacterial growth, minimal toxicity, and low potential for inducing drug resistance. Further research is needed to fully explore the potential applications of OXA-23 in scientific research.
Synthesemethoden
The synthesis of OXA-23 involves the reaction of 2-aminopiperidine with phenethylbromide to form 1-(2-phenylethyl)-piperidine. This intermediate is then reacted with ethyl chloroacetate to form N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. Finally, this compound is reacted with ethyl oxalyl chloride to form 2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide.
Wissenschaftliche Forschungsanwendungen
OXA-23 has been found to have potential applications in scientific research due to its ability to inhibit bacterial growth. Specifically, OXA-23 has been found to be effective against multidrug-resistant bacteria, such as Acinetobacter baumannii. This makes OXA-23 a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(14-21-11-12-24-18(21)23)19-16-7-4-9-20(13-16)10-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPZNWYDWOSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.